(3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Description
Properties
Molecular Formula |
C22H16N4O2S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(5Z)-2-(3-methylphenyl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H16N4O2S/c1-3-11-25-16-10-5-4-9-15(16)17(20(25)27)18-21(28)26-22(29-18)23-19(24-26)14-8-6-7-13(2)12-14/h3-10,12H,1,11H2,2H3/b18-17- |
InChI Key |
ZPIBVUTXXRQWMS-ZCXUNETKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC=C)/SC3=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Indole Core Formation
The indole-2-one framework is typically synthesized via Reissert indole synthesis or Eschenmoser coupling .
Thiazolo-Triazole Moiety Synthesis
The thiazolo-triazole core is constructed via three-component reactions (TCRs) or multistep cyclization .
-
Critical Step : The use of chloroacetic acid and aromatic aldehydes in AcOH/Ac₂O (Source) ensures regioselective formation of the triazole ring.
-
Note : Direct alkylation is preferred for simplicity, while cross-coupling offers flexibility for substituted allyl groups.
Detailed Reaction Pathways
Thiazolo-Triazole Core Assembly
-
Step 1 : Three-Component Reaction
-
Step 2 : Ylidene Formation
Indole Core Functionalization
-
Step 1 : Indole-2-one Synthesis
-
Step 2 : N-Allylation
Challenges and Solutions
Key Data and Findings
Reaction Optimization
Yield Comparison
| Method | Yield Range | Advantages | Limitations |
|---|---|---|---|
| Three-Component | 70–85% | High atom economy, scalability | Limited to electron-rich aldehydes |
| Aminolysis | 60–78% | Flexible amine substitution | Requires etoxymethylidene intermediate |
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazolo and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have shown effectiveness against various bacterial strains. The compound in focus could potentially inhibit the growth of pathogens due to its structural similarity to known antimicrobial agents .
Anticancer Properties
The thiazolo-triazole structure is associated with anticancer activity. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. The compound may act by interfering with cellular signaling pathways involved in cancer progression .
Anti-inflammatory Effects
Compounds containing the thiazole ring have been reported to exhibit anti-inflammatory properties. This suggests that (3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one could be explored for therapeutic use in inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization methods such as NMR (Nuclear Magnetic Resonance) and HRMS (High Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized product .
Study 1: Antimicrobial Evaluation
In a study evaluating various thiazolo-triazole derivatives, the compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics like Ciprofloxacin .
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of related compounds demonstrated that derivatives with similar structures could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism by which (3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the thiazolo-triazole-indol-2-one backbone but differ in substituents at two critical positions:
Substituent on the phenyl ring at position 2 of the thiazolo-triazole core .
Substituent at the N1 position of the indole ring .
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electronic and Steric Effects: Electron-donating groups (e.g., methyl, methoxy) on the phenyl ring enhance π-π stacking interactions with biological targets, as seen in the 4-methylphenyl () and 4-methoxyphenyl () derivatives .
Biological Activity :
- Indole-thiazole hybrids demonstrate anticancer activity, with substituent polarity influencing cytotoxicity. For instance, acetamide-substituted analogs () show enhanced solubility and membrane permeability compared to alkyl-substituted derivatives .
- The 4-isopropoxyphenyl variant () may exhibit improved pharmacokinetics due to its lipophilic isopropoxy group .
Structural Flexibility :
- Ethyl and propyl groups at N1 () provide moderate hydrophobicity, balancing solubility and target engagement .
- The 3,4-dimethoxyphenyl derivative () introduces additional hydrogen-bonding sites, which could enhance binding to kinases or DNA .
Research Implications
For example:
- Allyl vs.
- 3-Methylphenyl vs. 4-Substituted Phenyl : Substitution at the meta position (3-methylphenyl) may reduce steric clashes in enzyme active sites compared to para-substituted derivatives .
Further studies, including crystallographic analysis (as in ) and in vitro screening (as in ), are warranted to validate these hypotheses .
Biological Activity
The compound (3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex heterocyclic molecule known for its diverse biological activities. Its unique structure incorporates thiazolo and triazole rings, which are often associated with various pharmacological properties. This article explores the biological activity of this compound through synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 416.5 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 416.5 g/mol |
| CAS Number | 579439-58-0 |
| Boiling Point | 576.4 °C (predicted) |
| Density | 1.41 g/cm³ (predicted) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazolo-triazole structures. For instance, a study published in Molecules demonstrated that derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. The most active compounds in this study were identified as having specific substituents that enhanced their efficacy against cancer cells .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. Interaction studies suggest that it may act as a kinase inhibitor or modulate apoptotic pathways, although detailed mechanisms remain under investigation .
Structure-Activity Relationship (SAR)
A preliminary SAR analysis indicates that modifications at specific positions on the thiazolo-triazole ring significantly influence biological activity. For example:
- Position C-5 : The introduction of halogens has been shown to enhance anticancer activity.
- Substituents on the phenyl ring : Variations in substituents lead to different levels of potency against cancer cell lines .
Study 1: In Vitro Evaluation
In vitro evaluations conducted on synthesized derivatives revealed that certain compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Notably, compounds with electron-withdrawing groups exhibited stronger activity compared to those with electron-donating groups .
Study 2: Toxicity Assessment
A toxicity assessment involving normal somatic cells (HEK293) indicated that selected derivatives did not induce significant cytotoxicity at therapeutic concentrations. This finding underscores the potential for selective targeting of cancer cells while sparing normal tissues .
Q & A
Q. What statistical models are appropriate for optimizing reaction parameters?
- Design of Experiments (DoE) : Apply Box-Behnken or Central Composite Design to evaluate variables (e.g., temperature, catalyst loading).
- Multivariate analysis : Use PCA or PLS to correlate yield with reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
